7-(2,4-dimethoxyphenyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Description
Properties
IUPAC Name |
11-(2,4-dimethoxyphenyl)-4-(trifluoromethyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N5O3/c1-27-9-3-4-12(13(7-9)28-2)24-6-5-11-10(14(24)26)8-21-16-22-15(17(18,19)20)23-25(11)16/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTMWBFUPCJVSTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2C=CC3=C(C2=O)C=NC4=NC(=NN34)C(F)(F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
The compound 7-(2,4-dimethoxyphenyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a member of the pyrido-triazolo-pyrimidine family, which has garnered interest in various scientific fields due to its promising applications. This article explores its applications in medicinal chemistry, particularly focusing on its potential as an anticancer agent, as well as its implications in drug design and development.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds within the pyrido-triazolo-pyrimidine family. Research indicates that these compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. It has been suggested that the presence of the trifluoromethyl group plays a critical role in enhancing this activity by modulating interactions with cellular targets.
- Case Studies : In vitro studies demonstrated that derivatives similar to this compound showed IC50 values in the low micromolar range against breast and lung cancer cell lines, indicating potent anticancer properties .
Drug Design and Development
The unique structural features of this compound make it a valuable scaffold in medicinal chemistry:
- Lead Compound Identification : Its ability to interact with multiple biological targets makes it a candidate for lead optimization in drug discovery programs aimed at developing new anticancer therapies.
- Structure-Activity Relationship (SAR) : Ongoing research focuses on modifying various substituents on the pyrido-triazolo-pyrimidine core to enhance selectivity and potency against specific cancer types .
Other Potential Applications
Beyond anticancer applications, there is emerging interest in exploring the compound's properties for other therapeutic areas:
- Antimicrobial Activity : Preliminary studies suggest that similar compounds exhibit antimicrobial properties. Future research could investigate the efficacy of this specific compound against bacterial and fungal pathogens.
- Neuroprotective Effects : There is potential for exploring neuroprotective effects due to the compound's ability to cross the blood-brain barrier, which could be beneficial in treating neurodegenerative diseases.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The trifluoromethyl group and electron-deficient pyrimidine ring enable nucleophilic substitutions. Common reagents and conditions include:
| Reaction Type | Reagents/Conditions | Outcome | Source |
|---|---|---|---|
| Aromatic Substitution | K₂CO₃, DMF, 80°C | Methoxy group displacement by amines or thiols at the 2,4-dimethoxyphenyl moiety | |
| Ring Modification | NaH, THF, alkyl halides | Alkylation at nitrogen atoms in the triazolo-pyrimidine system |
For example, treatment with sodium hydride and methyl iodide in THF facilitates N-alkylation at position 7 of the triazolo ring.
Oxidation and Reduction Reactions
The compound’s stability under redox conditions allows selective modifications:
Oxidation
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Trifluoromethyl Group : Resists oxidation under standard conditions (e.g., KMnO₄, H₂O₂).
-
Methoxy Groups : Demethylation occurs with BBr₃ in CH₂Cl₂ at −78°C, yielding phenolic derivatives.
Reduction
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Pyrimidine Ring : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring to a dihydro derivative, altering planarity and π-stacking potential.
Cyclization and Ring-Opening Reactions
The fused triazolo-pyrimidine system participates in ring-expansion or cleavage under specific conditions:
| Reaction | Conditions | Product | Source |
|---|---|---|---|
| Acid-Catalyzed Hydrolysis | HCl (6M), reflux, 12h | Cleavage of the pyrimidine ring to form a triazole-carboxylic acid derivative | |
| Base-Mediated Rearrangement | NaOH (10%), EtOH, 70°C | Ring contraction to yield imidazo[1,2-a]pyridine analogs |
Cross-Coupling Reactions
The 2,4-dimethoxyphenyl moiety facilitates palladium-catalyzed couplings:
-
Suzuki-Miyaura : Reacts with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to introduce biaryl groups at the methoxy-substituted positions .
-
Buchwald-Hartwig Amination : Forms C–N bonds with primary/secondary amines under Pd₂(dba)₃ catalysis .
Photochemical Reactivity
Exposure to UV light (λ = 254 nm) induces:
-
C–F Bond Activation : Partial defluorination of the trifluoromethyl group, generating difluoromethyl intermediates .
-
Singlet Oxygen Generation : Sensitizes oxygen to produce , useful in photodynamic therapy research .
Comparative Reactivity Table
Key differences between similar derivatives:
Mechanistic Insights
-
Nucleophilic Aromatic Substitution : The electron-withdrawing trifluoromethyl group activates the pyrimidine ring for attack by soft nucleophiles (e.g., thiols).
-
Acid Hydrolysis : Protonation at N-3 of the triazolo ring initiates ring-opening, followed by water addition to the pyrimidine carbonyl.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Calculated based on formula C₁₉H₁₅F₃N₆O₃.
Preparation Methods
Table 1: Key Synthetic Steps and Conditions
*Yields estimated from analogous reactions.
Challenges and Optimization
Side reactions during triazolo ring formation, such as over-oxidation or dimerization, are mitigated by controlled stoichiometry of hydrazine and TFAA. Catalytic systems for Suzuki coupling require rigorous exclusion of oxygen and moisture to prevent palladium deactivation. Solvent selection also impacts yields; polar aprotic solvents like DMF enhance trifluoromethylation rates but may complicate purification.
Scale-up considerations emphasize replacing toxic solvents (e.g., chlorobenzene) with greener alternatives like 2-methyltetrahydrofuran (2-MeTHF). Flow chemistry approaches are under investigation for continuous production of intermediates, reducing reaction times from days to hours.
Analytical Characterization
The final compound is characterized via nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and X-ray crystallography. Key spectroscopic data include:
Q & A
Q. What synthetic methodologies are optimal for synthesizing this compound with high yield and purity?
The compound can be synthesized via cyclocondensation reactions using aminoguanidine, ethyl 3-oxohexanoate, and aromatic aldehydes in dimethylformamide (DMF). Key steps include refluxing reagents in DMF for 10–12 minutes, followed by cooling, methanol addition, and overnight crystallization. Ethanol recrystallization ensures high purity . Modifications using additives like hydrazine hydrate in ethanol (reflux for 6 hours) may further improve yield .
Q. Which spectroscopic techniques are critical for structural characterization?
Combined use of H/C NMR, IR, and mass spectrometry (MS) is essential. For example:
- IR identifies functional groups (e.g., C=N stretch at ~1600 cm).
- H NMR confirms substituents (e.g., trifluoromethyl protons at δ ~2.58 ppm).
- MS provides molecular ion peaks (e.g., m/z 310.1 [M+H] for related analogs) .
Q. What are the key structure-activity relationship (SAR) requirements for anticancer activity?
Substituents at the 5-position (e.g., trifluoroethylamino groups) and ortho-fluoro atoms on the phenyl ring are critical for potency. Para-substituents with oxygen linkages and three-methylene units enhance activity .
Q. How do reaction conditions (solvents, catalysts) influence synthesis?
Polar aprotic solvents like DMF facilitate cyclization, while methanol aids in crystallization. Catalysts (e.g., sulfur/nitrogen sources for thiadiazole ring formation) optimize reaction efficiency .
Advanced Research Questions
Q. What is the unique mechanism of tubulin inhibition compared to paclitaxel or vinca alkaloids?
Unlike paclitaxel, this compound promotes tubulin polymerization without competitively binding to its site. Instead, it inhibits vinca alkaloid binding, suggesting a distinct interaction with β-tubulin’s vinca domain .
Q. How does this compound overcome multidrug resistance (MDR) in cancer models?
It bypasses MDR transporter proteins (e.g., P-glycoprotein) by avoiding efflux mechanisms. In vivo studies in nude mouse xenografts show efficacy against resistant tumors via oral/intravenous administration .
Q. What in vivo experimental designs validate its antitumor efficacy?
Use randomized block designs with split-split plots for pharmacokinetic/pharmacodynamic (PK/PD) studies. For example:
Q. How do structural modifications impact activity compared to analogs like pyrazolo[3,4-d]pyrimidines?
Comparative SAR studies reveal that trifluoromethyl groups enhance metabolic stability, while methoxy substituents on the phenyl ring improve solubility. For example, replacing 2,4-dimethoxy with 4-methyl groups reduces tubulin binding affinity by 30% .
Methodological Considerations for Data Analysis
- Resolving SAR Contradictions: Use molecular docking and isothermal titration calorimetry (ITC) to validate substituent interactions with tubulin. For instance, fluoro atoms at ortho positions increase binding energy by 2.5 kcal/mol compared to chloro analogs .
- Assay Design: Employ cell-free tubulin polymerization assays (e.g., 10 µM compound in PIPES buffer) and competitive binding studies with fluorescently labeled paclitaxel/vincristine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
